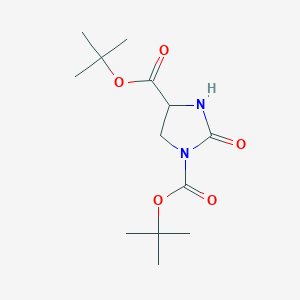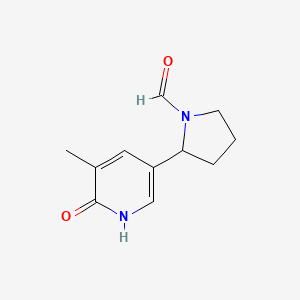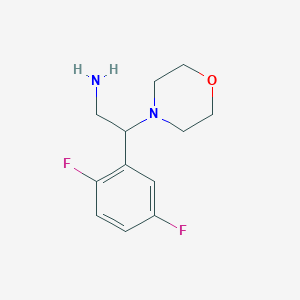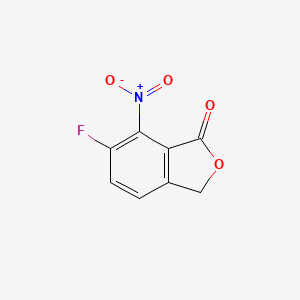
Methyl 3-nitro-4-sulfamoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-nitro-4-sulfamoylbenzoate is an organic compound with the molecular formula C8H8N2O6S It is characterized by the presence of a nitro group (-NO2) and a sulfamoyl group (-SO2NH2) attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-4-sulfamoylbenzoate typically involves the nitration of methyl benzoate followed by sulfonation. The nitration process can be carried out by reacting methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The subsequent sulfonation involves the reaction of methyl 3-nitrobenzoate with sulfamic acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-nitro-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro and sulfamoyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
Reduction: Methyl 3-amino-4-sulfamoylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitro-4-sulfamoylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-nitro-4-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its functional groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 3-nitro-4-sulfamoylbenzoate involves its interaction with molecular targets through its nitro and sulfamoyl groups. These functional groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, influencing their activity and function. The nitro group can undergo reduction to form reactive intermediates, while the sulfamoyl group can participate in nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the sulfamoyl group, making it less versatile in certain reactions.
Methyl 4-sulfamoylbenzoate: Lacks the nitro group, affecting its reactivity and applications.
3-nitro-4-sulfamoylbenzoic acid: The carboxylic acid analog of methyl 3-nitro-4-sulfamoylbenzoate.
Uniqueness
This compound is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C8H8N2O6S |
|---|---|
Molekulargewicht |
260.23 g/mol |
IUPAC-Name |
methyl 3-nitro-4-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8N2O6S/c1-16-8(11)5-2-3-7(17(9,14)15)6(4-5)10(12)13/h2-4H,1H3,(H2,9,14,15) |
InChI-Schlüssel |
FHECBLXLCWBLAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate](/img/structure/B11816744.png)




![rac-2-[(3R,3aS,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B11816768.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid](/img/structure/B11816769.png)
![Tetrasodium;2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B11816771.png)


![[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl] 2-carbamimidoylpyrrolidine-1-carboxylate](/img/structure/B11816791.png)

